molecular formula C14H16O5 B3147999 Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate CAS No. 63493-80-1

Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate

Cat. No. B3147999
CAS RN: 63493-80-1
M. Wt: 264.27 g/mol
InChI Key: BVBXHQYNZNMHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate is a chemical compound with the molecular formula C14H16O5 . It has a molecular weight of 264.28 g/mol . This compound is used in scientific experiments for various purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCOC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OCC . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.28 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Cardiotropic Applications

  • Cardiotropic Effects : Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate has been evaluated for its cardiotropic action, showing a pronounced effect in preclinical studies. This includes examining its action mechanism, pharmacological effects, general toxicity, and pharmacokinetics, highlighting its positive safety profile and justifying the initiation of clinical trials (Ivkin & Karpov, 2022).

Anti-Juvenile Hormone Activity

  • Inhibition of Juvenile Hormone : The compound has been researched as an anti-juvenile hormone (anti-JH) agent, showing the ability to induce metamorphosis in larvae and affect larval cuticle pigmentation. The research underscores the indispensability of the 4-ethoxycarbonyl group on the benzene ring for its activity (Ishiguro et al., 2003).

Optical and Nonlinear Properties

  • Nonlinear Refractive Index and Optical Limiting : Research on derived Schiff base compounds from ethyl-4-amino benzoate indicates significant nonlinear refractive index and optical limiting properties. These characteristics suggest potential applications in optical technologies (Abdullmajed et al., 2021).

Molecular Docking and Antibacterial Activity

  • Antibacterial Properties and Molecular Docking : A study focusing on novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives synthesized from ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate showed significant antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies further support these findings, suggesting the compound's potential as an antibacterial agent (Shakir et al., 2020).

Safety and Hazards

While specific safety and hazard information for Ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate was not found, it’s important to handle all chemical compounds with care. The compound is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

ethyl 4-(3-ethoxy-3-oxopropanoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-18-13(16)9-12(15)10-5-7-11(8-6-10)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBXHQYNZNMHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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